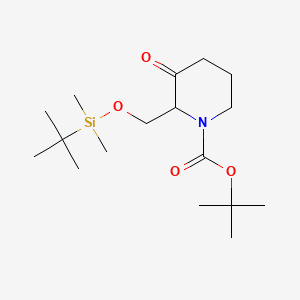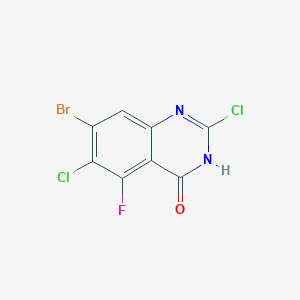
(5-Cyano-2-methylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid: is a boronic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a methyl group at the 2-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-cyano-2-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The cyano group can undergo oxidation to form a carboxylic acid or reduction to form an amine.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or tetrahydrofuran (THF) are often used.
Temperature and Pressure: Reaction conditions are typically optimized for each specific synthesis.
Major Products Formed:
Coupling Products: Various biaryl compounds can be synthesized through Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids from the oxidation of the cyano group.
Reduction Products: Amines from the reduction of the cyano group.
Applications De Recherche Scientifique
Chemistry: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: Its use in the synthesis of materials and chemicals makes it valuable in various industrial processes.
Mécanisme D'action
The mechanism by which B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic acid and the aryl halide. The molecular targets and pathways involved are specific to the substrates and conditions used in the reaction.
Comparaison Avec Des Composés Similaires
B-(2-Methyl-4-pyridinyl)boronic acid: Similar structure but lacks the cyano group.
B-(5-Cyano-4-pyridinyl)boronic acid: Similar structure but with a different position of the cyano group.
Uniqueness: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is unique due to the specific substitution pattern on the pyridine ring, which influences its reactivity and applications in organic synthesis.
Propriétés
Formule moléculaire |
C7H7BN2O2 |
|---|---|
Poids moléculaire |
161.96 g/mol |
Nom IUPAC |
(5-cyano-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4,11-12H,1H3 |
Clé InChI |
ALYPACFESZQFLL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1C#N)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)

![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)

![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)

![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
